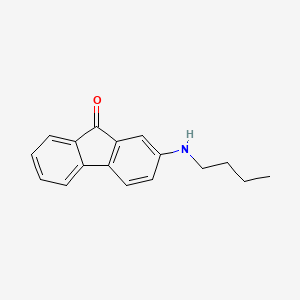
3-Methyl-2-(3-methylsulfanylpropyl)cyclohex-2-en-1-ol;4-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-(3-methylsulfanylpropyl)cyclohex-2-en-1-ol;4-nitrobenzoic acid: is a complex organic compound with a molecular formula of C18H25NO5S. This compound is notable for its unique structure, which combines a cyclohexene ring with a nitrobenzoic acid moiety. It has applications in various fields, including organic synthesis and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(3-methylsulfanylpropyl)cyclohex-2-en-1-ol typically involves multiple steps:
Formation of the Cyclohexene Ring: This can be achieved through the cyclization of appropriate precursors, such as 3-carbetoxy-6-chlorohept-5-en-2-one, using sulfuric acid.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions.
Hydroxylation: The hydroxyl group is introduced through oxidation reactions, often using reagents like chromium trioxide in acetic acid.
Attachment of the Nitrobenzoic Acid Moiety: This step involves esterification or amidation reactions to link the nitrobenzoic acid to the cyclohexene ring.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or rhodium complexes can be used to facilitate key steps in the synthesis, such as cyclization and hydroxylation .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted cyclohexene derivatives.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the development of new materials with unique properties, such as polymers or resins.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-(3-methylsulfanylpropyl)cyclohex-2-en-1-ol involves its interaction with various molecular targets:
Enzymes: The compound can inhibit or activate specific enzymes, depending on its structure and functional groups.
Receptors: It may bind to receptors in biological systems, modulating their activity and leading to physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-2-cyclohexen-1-one: Shares the cyclohexene ring but lacks the nitrobenzoic acid moiety.
Cyclohexenone: A simpler structure with a cyclohexene ring and a ketone group.
3-Methyl-3-cyclohexen-1-ol: Similar hydroxyl group but different substituents on the ring.
Uniqueness
The uniqueness of 3-Methyl-2-(3-methylsulfanylpropyl)cyclohex-2-en-1-ol lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a methylsulfanyl group and a nitrobenzoic acid moiety allows for diverse applications in synthesis and pharmaceuticals .
Propiedades
Número CAS |
105804-72-6 |
|---|---|
Fórmula molecular |
C18H25NO5S |
Peso molecular |
367.5 g/mol |
Nombre IUPAC |
3-methyl-2-(3-methylsulfanylpropyl)cyclohex-2-en-1-ol;4-nitrobenzoic acid |
InChI |
InChI=1S/C11H20OS.C7H5NO4/c1-9-5-3-7-11(12)10(9)6-4-8-13-2;9-7(10)5-1-3-6(4-2-5)8(11)12/h11-12H,3-8H2,1-2H3;1-4H,(H,9,10) |
Clave InChI |
BHYDVQLHAVLIEJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(CCC1)O)CCCSC.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5-Difluoro-5-silabicyclo[2.1.1]hex-2-ene](/img/structure/B14340136.png)

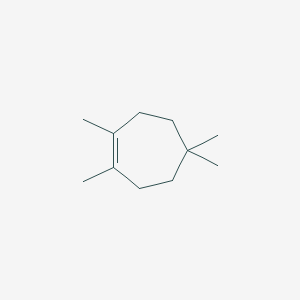
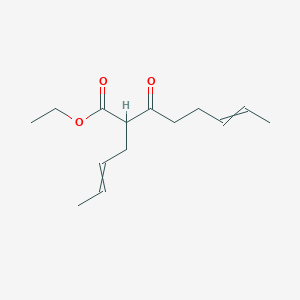
![(E)-N-{[2-(4-Cyanophenyl)hydrazinyl]methylidene}glycine](/img/structure/B14340150.png)

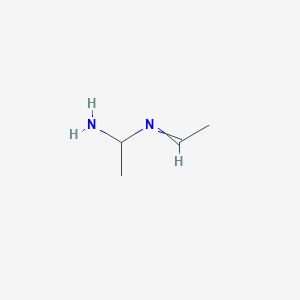

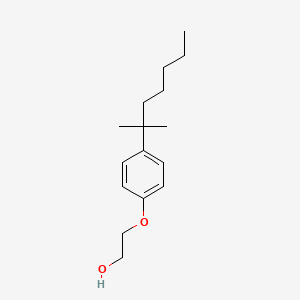
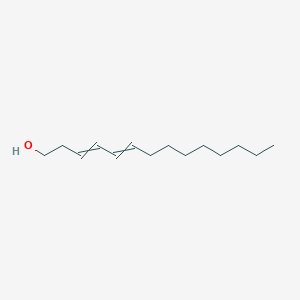
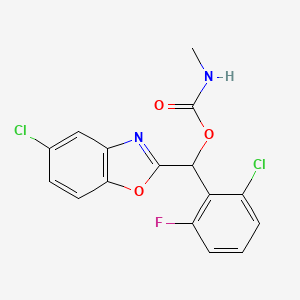
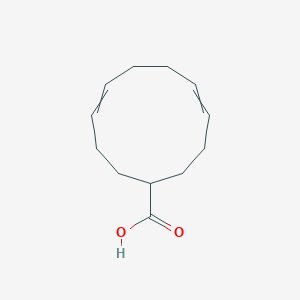
![2,2'-Methylenebis[5-(chloromethyl)thiophene]](/img/structure/B14340203.png)
